molecular formula C13H18ClNO B2916096 2-(3,4-Dimethylbenzoyl)pyrrolidine hydrochloride CAS No. 1266686-28-5

2-(3,4-Dimethylbenzoyl)pyrrolidine hydrochloride

Cat. No.: B2916096
CAS No.: 1266686-28-5
M. Wt: 239.74
InChI Key: QFSRABWFHXAMMM-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylbenzoyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 3,4-dimethylbenzoyl group

Scientific Research Applications

2-(3,4-Dimethylbenzoyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Preparation Methods

The synthesis of 2-(3,4-Dimethylbenzoyl)pyrrolidine hydrochloride typically involves the reaction of 3,4-dimethylbenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(3,4-Dimethylbenzoyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, with reagents such as sodium methoxide or sodium ethoxide, leading to the formation of substituted derivatives.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylbenzoyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(3,4-Dimethylbenzoyl)pyrrolidine hydrochloride can be compared with other pyrrolidine derivatives, such as:

    Pyrrolidine-2,5-dione: Known for its anticonvulsant activity.

    Prolinol: Used in the synthesis of chiral compounds.

    Pyrrolizines: Studied for their anti-inflammatory and anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3,4-dimethylphenyl)-pyrrolidin-2-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-9-5-6-11(8-10(9)2)13(15)12-4-3-7-14-12;/h5-6,8,12,14H,3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSRABWFHXAMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2CCCN2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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